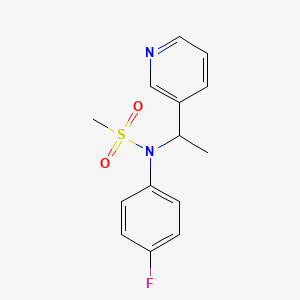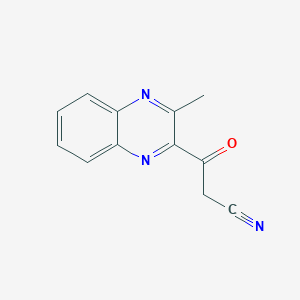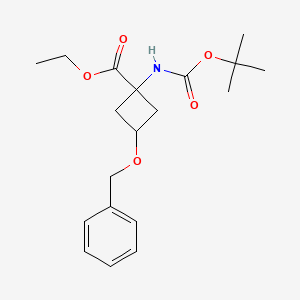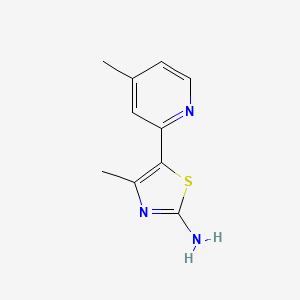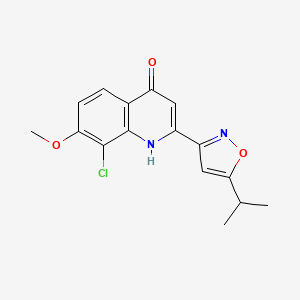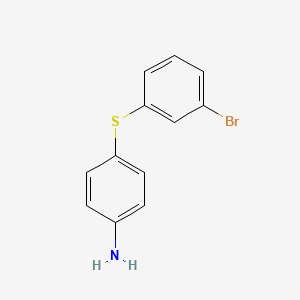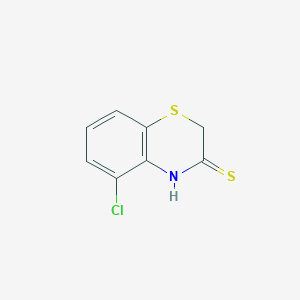
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide is a complex organic compound that features both naphthalene and thiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide typically involves multiple steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to form nitronaphthalene, which is then reduced to aminonaphthalene.
Sulfonation: Aminonaphthalene is sulfonated to produce 4-amino-1-naphthalenesulfonic acid.
Acetylation: The amino group is acetylated to form 4-acetylamino-1-naphthalenesulfonic acid.
Thiazole Formation: The final step involves the reaction of 4-acetylamino-1-naphthalenesulfonic acid with thiazol-2-ylamine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for sulfonic acid group substitution.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in biological systems.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-naphthalenesulfonic acid: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole moieties.
Uniqueness
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide is unique due to its combined naphthalene and thiazole structures, which confer distinct chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H13N3O3S2 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-[4-(1,3-thiazol-2-ylsulfamoyl)naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-10(19)17-13-6-7-14(12-5-3-2-4-11(12)13)23(20,21)18-15-16-8-9-22-15/h2-9H,1H3,(H,16,18)(H,17,19) |
Clé InChI |
WBGZPVBYQRQIKD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
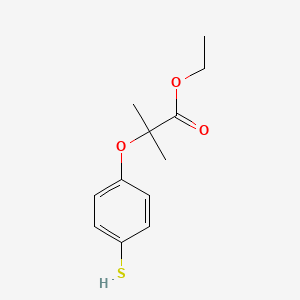
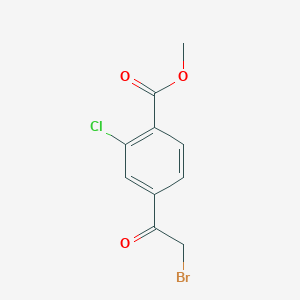
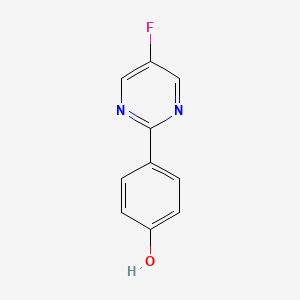
![Dimethyl 1,4-dioxaspiro[4.5]decane-7,9-dicarboxylate](/img/structure/B8351683.png)
